6-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-2-one
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Overview
Description
6-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-2-one is a complex organic compound that features a unique combination of functional groups, including a pyrrolidine ring, a sulfonyl group, and a tetrahydroquinoline core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-2-one typically involves multi-step organic synthesis. The key steps include the formation of the pyrrolidine ring, the introduction of the sulfonyl group, and the construction of the tetrahydroquinoline core. Common reagents used in these steps include cyclopropylpyridazine, pyrrolidine, and sulfonyl chlorides. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the pyrrolidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents such as dichloromethane or ethanol .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
6-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for the treatment of various diseases due to its unique structural features and biological activities.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives, sulfonyl-containing compounds, and tetrahydroquinoline analogs. Examples include:
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
- Sulfonylureas
- Tetrahydroquinoline derivatives
Uniqueness
6-[(3-{[(6-Cyclopropylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)sulfonyl]-1,2,3,4-tetrahydroquinolin-2-one is unique due to its combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C21H24N4O4S |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
6-[3-[(6-cyclopropylpyridazin-3-yl)oxymethyl]pyrrolidin-1-yl]sulfonyl-3,4-dihydro-1H-quinolin-2-one |
InChI |
InChI=1S/C21H24N4O4S/c26-20-7-3-16-11-17(4-5-18(16)22-20)30(27,28)25-10-9-14(12-25)13-29-21-8-6-19(23-24-21)15-1-2-15/h4-6,8,11,14-15H,1-3,7,9-10,12-13H2,(H,22,26) |
InChI Key |
FEBRMDCSMZKPCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NN=C(C=C2)OCC3CCN(C3)S(=O)(=O)C4=CC5=C(C=C4)NC(=O)CC5 |
Origin of Product |
United States |
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